molecular formula C17H14ClN3O2 B4889955 2-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

2-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

Cat. No. B4889955
M. Wt: 327.8 g/mol
InChI Key: YALLGJWIIMCARJ-UHFFFAOYSA-N
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Description

2-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is a compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the oxadiazole family of compounds, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways in the body. This inhibition leads to a reduction in inflammation, oxidative stress, and microbial growth, which are all key factors in the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide can have a range of biochemical and physiological effects. These include the reduction of pro-inflammatory cytokines, the inhibition of reactive oxygen species, and the suppression of microbial growth. These effects make it a promising candidate for use in the treatment of various diseases, including cancer, Alzheimer's disease, and infectious diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide in lab experiments is its broad range of biological activities, which make it a versatile tool for studying various disease pathways. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide. One area of interest is the development of more potent analogs of the compound, which could have improved efficacy and reduced toxicity. Another area of interest is the investigation of its potential use in combination with other drugs, which could lead to synergistic effects and improved therapeutic outcomes. Additionally, further research is needed to fully understand the mechanism of action of the compound, which could lead to the development of more targeted therapies for various diseases.

Synthesis Methods

The synthesis of 2-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide involves the reaction of 2-chloro-4-methylbenzoyl chloride with 3-phenyl-1,2,4-oxadiazol-5-ylmethanol in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to yield the final compound.

Scientific Research Applications

2-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. These properties make it a promising candidate for use in scientific research in a variety of areas, including drug discovery, biotechnology, and molecular biology.

properties

IUPAC Name

2-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11-7-8-13(14(18)9-11)17(22)19-10-15-20-16(21-23-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALLGJWIIMCARJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2=NC(=NO2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide

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